Pyrazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.28 M

Synonyms

Canonical SMILES

Medicinal Chemistry

Pyrazole and its derivatives exhibit a wide range of biological activities, including:

- Anti-inflammatory and analgesic: Several pyrazole derivatives are used as non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, tepoxalin, and betazole []. These drugs work by inhibiting the enzymes cyclooxygenase (COX)-1 and COX-2, which are involved in the inflammatory response [].

- Anticancer: Research suggests that pyrazole derivatives can possess antitumor properties by targeting various mechanisms, including cell cycle arrest, angiogenesis inhibition, and induction of apoptosis []. Crizotinib, a pyrazole-based drug, is approved for the treatment of specific types of lung cancer [].

- Antimicrobial: Pyrazole derivatives have been shown to exhibit antibacterial and antifungal activity against various pathogens [, ]. They can achieve this by interfering with bacterial cell wall synthesis or fungal membrane integrity [, ].

- Other therapeutic applications: Pyrazole derivatives are also being explored for their potential in treating various other conditions, such as epilepsy, depression, and neurodegenerative diseases []. However, most of these applications are still under investigation [].

Material Science

Pyrazole derivatives are being investigated for their potential applications in material science due to their unique properties, including:

- Liquid crystals: Certain pyrazole derivatives exhibit liquid crystal properties, which are essential for various technological applications, such as displays and optical devices [].

- Polymers: Pyrazole-containing polymers are being explored for their potential use in various applications, such as drug delivery systems and functional materials [].

Agricultural Chemistry

Some pyrazole derivatives are used as:

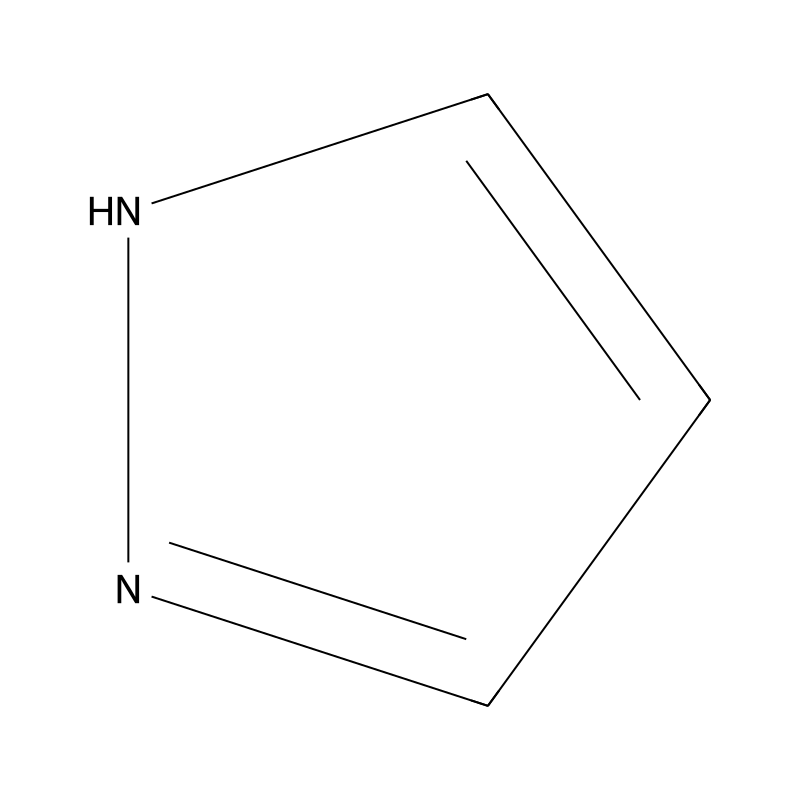

Pyrazole is an organic compound characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms, with the molecular formula . It belongs to the class of compounds known as azoles and exhibits a planar structure due to its sp² hybridization. The compound is a weak base, with a pKb of approximately 11.5, and exists in several tautomeric forms. Pyrazole has limited applications on its own but serves as a precursor for numerous substituted derivatives that are of significant commercial interest .

- Electrophilic Substitution: The nitrogen atoms in the pyrazole ring influence its reactivity. Protonation in strong acids leads to pyrazolium cations, which preferentially undergo electrophilic substitution at the C3 position rather than C4 .

- N-Alkylation: The nitrogen atom can be alkylated using alkyl halides or diazomethane, allowing for the formation of various substituted pyrazoles .

- Oxidation and Reduction: Pyrazole can be oxidized under specific conditions, while its derivatives can be reduced, although unsubstituted pyrazole remains stable under many reductive conditions .

- Condensation Reactions: Pyrazole can be synthesized through condensation reactions involving hydrazine and α,β-unsaturated aldehydes or diketones, yielding various pyrazole derivatives .

Pyrazole derivatives exhibit a wide range of biological activities:

- Analgesics and Antipyretics: Compounds like phenylbutazone and antipyrine are notable examples used for pain relief and fever reduction.

- Anti-inflammatory Agents: Celecoxib is a selective cyclooxygenase-2 inhibitor derived from pyrazole that is widely used in treating arthritis and acute pain.

- Antibacterial and Anticancer Properties: Certain pyrazole derivatives have shown efficacy against bacterial infections and in cancer therapies .

Several methods exist for synthesizing pyrazole and its derivatives:

- Condensation Reactions: A common method involves the reaction of hydrazine with α,β-unsaturated aldehydes or diketones (Knorr synthesis) to produce substituted pyrazoles .

- Copper-Catalyzed Reactions: Recent advancements include copper-catalyzed aerobic oxidative cyclization, which allows for the synthesis of pyrazoles under mild conditions .

- Phase Transfer Catalysis: This method utilizes water as a solvent to facilitate the formation of vinylpyrazoles through N-alkylation reactions .

- Diels-Alder Reactions: These cycloaddition reactions can also yield pyrazole derivatives from suitable precursors .

Pyrazole and its derivatives find applications across various fields:

- Pharmaceuticals: Widely used in medications such as analgesics, anti-inflammatories, and antidepressants.

- Agriculture: Pyrazole compounds are integral components in pesticides, fungicides, and herbicides due to their effectiveness against pests .

- Material Science: Pyrazoles are also explored for their potential in developing new materials with unique properties.

Studies on pyrazole interactions have revealed insights into its reactivity and potential applications:

- Ligand Formation: Pyrazole can form coordination complexes with metals, leading to the development of tridentate ligands known as scorpionates when reacted with potassium borohydride .

- Biological Interactions: Research indicates that certain pyrazole derivatives interact with specific biological targets, influencing pathways related to inflammation and pain modulation.

Similar Compounds

Pyrazole shares structural similarities with several other compounds. Here’s a comparison highlighting its uniqueness:

| Compound | Structure | Notable Features |

|---|---|---|

| Imidazole | Two non-adjacent nitrogen atoms | Found in histidine; important in biochemistry. |

| Isoxazole | One oxygen atom replacing nitrogen | Exhibits different reactivity patterns; used in pharmaceuticals. |

| Pyrazolidine | Fully saturated analogue | Less reactive; used in some medicinal applications. |

| Triazole | Three nitrogen atoms | Known for antifungal properties; more stable than pyrazole. |

Pyrazole's unique adjacent nitrogen arrangement contributes to its distinct chemical behavior and biological activity compared to these similar compounds .

Molecular Structure and Geometric Parameters

Pyrazole is an organic compound with the molecular formula C₃H₄N₂ and a molecular weight of 68.077 grams per mole [1] [13]. This heterocyclic compound is characterized as an azole with a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms in ortho-substitution [1]. According to X-ray crystallographic studies, pyrazole adopts a planar molecular geometry with remarkably consistent structural parameters [1] [6].

The molecular structure exhibits specific geometric parameters that have been extensively characterized through experimental methods. The carbon-nitrogen bond lengths within the pyrazole ring are approximately 1.33 Å, with reported values ranging from 1.334 to 1.356 Å depending on the specific measurement conditions [1] [7] [21]. The nitrogen-nitrogen bond distance is approximately 1.35 Å, which is characteristic of aromatic systems [5] [7]. The carbon-carbon bond length connecting positions C-3 and C-4 or C-4 and C-5 measures approximately 1.380 Å, consistent with aromatic double bond character [5] [21].

Crystal structure analyses reveal that pyrazole maintains excellent planarity, with mean deviations from the least-squares plane typically less than 0.054 Å [23]. The pyrazole ring demonstrates exceptional rigidity, with structural perturbations having minimal effects on internal bond lengths and angles [2]. Carbon-hydrogen bond lengths fall within the standard range of 0.93 to 0.97 Å, as determined by crystallographic refinement procedures [4] [7].

Table 1: Fundamental Molecular Structure Parameters

| Parameter | Value | Reference Method |

|---|---|---|

| Molecular Formula | C₃H₄N₂ | Chemical Analysis |

| Molecular Weight (g/mol) | 68.077 | Mass Spectrometry |

| CAS Registry Number | 288-13-1 | Chemical Database |

| Ring Planarity Deviation (Å) | 0.054 | X-ray Crystallography |

Table 2: Bond Lengths and Geometric Parameters

| Bond Type | Length (Å) | Method | Reference |

|---|---|---|---|

| C-N bond length | 1.334-1.356 | X-ray crystallography | [1] [7] [21] |

| N-N bond length | 1.35 (aromatic) | X-ray crystallography | [5] [7] |

| C-C bond length | 1.380 | X-ray crystallography | [5] [21] |

| C-H bond length | 0.93-0.97 | X-ray crystallography | [4] [7] |

Electronic Distribution and Bonding Characteristics

Pyrazole exhibits aromatic character and follows Hückel's rule with six π-electrons distributed across the five-membered ring system [5] [24]. The electronic structure demonstrates delocalization of π-electrons, contributing to the compound's stability and chemical properties [5]. Density functional theory calculations using B3LYP methodology have provided detailed insights into the electronic distribution and frontier molecular orbital characteristics [27] [28].

The highest occupied molecular orbital and lowest unoccupied molecular orbital energies have been calculated to understand the electronic reactivity patterns [29] [31]. The electronic distribution shows that electron density in the highest occupied molecular orbital covers the entire molecular surface, with the exception of specific carbon atoms, indicating multiple active electron-donor sites throughout the molecular structure [31]. The compound demonstrates significant chemical reactivity, with higher highest occupied molecular orbital energy values indicating ready electron donation capability [31].

Molecular orbital calculations reveal that the ground state of pyrazole is located primarily at the aromatic ring system [29]. The electronic configuration supports the aromatic nature of the molecule, with π-electron delocalization contributing to the observed bond length equalization and enhanced stability [5]. The nitrogen atoms contribute lone pair electrons to the aromatic system, with one nitrogen participating in the aromatic π-electron count while the other retains its lone pair for potential coordination or hydrogen bonding interactions [24].

The dipole moment and polarizability of pyrazole have been studied extensively, revealing that changes in molecular dipole moment and variations in polarizability occur at specific vibrational modes, affecting the optical properties of the compound [29]. Computational studies indicate that the electronic structure supports intermolecular charge transfer capabilities, which are crucial for the compound's chemical reactivity and physical properties [29].

Crystallographic Analysis and Solid-State Behavior

Crystallographic studies of pyrazole reveal complex solid-state arrangements characterized by extensive hydrogen bonding networks [6] [41]. The compound crystallizes in specific space groups with well-defined unit cell parameters that have been determined through single-crystal X-ray diffraction analysis [21] [22]. In the solid state, pyrazole molecules form hydrogen-bonded catemers, representing a distinctive packing motif [41].

The crystal structure exhibits intermolecular hydrogen bonding patterns that significantly influence the solid-state properties [6] [40]. These hydrogen bonds typically involve the nitrogen-hydrogen group acting as a donor and one of the nitrogen atoms serving as an acceptor, creating extended one-dimensional or three-dimensional networks [4] [21]. The hydrogen bonding distances range from approximately 2.9 to 3.5 Å, depending on the specific crystal form and environmental conditions [21] [23].

Solid-state nuclear magnetic resonance studies have revealed dynamic behavior in crystalline pyrazole, where tautomeric exchange can occur even in the solid state under certain conditions [39] [40]. This behavior demonstrates that crystal packing does not always completely inhibit molecular motion, particularly proton transfer processes between nitrogen atoms [40]. The crystal structure analysis shows that very often one tautomeric form predominates in the solid state, with two tautomers rarely appearing in the same crystal [40].

The crystallographic analysis has identified specific dihedral angles and intermolecular contact distances that characterize the solid-state structure [22] [26]. These measurements provide essential information about molecular orientation and packing efficiency within the crystal lattice [23] [26]. The solid-state structure serves as an excellent model for understanding the behavior of fixed tautomeric forms [39].

Thermodynamic Properties and Stability

Pyrazole demonstrates remarkable thermodynamic stability, with well-characterized formation enthalpies and heat capacity values [8] [30]. The standard enthalpy of formation has been determined experimentally to be approximately 177.4 to 181 kilojoules per mole in the gas phase [8]. These values have been obtained through various experimental methods including combustion calorimetry and computational approaches [8] [30].

The compound exhibits a melting point range of 67-70°C and a boiling point of 186-188°C at standard atmospheric pressure [13] [34]. The density of pyrazole is reported as 1.1 ± 0.1 grams per cubic centimeter [13]. Vapor pressure measurements indicate a value of 21 pascals at 20°C, demonstrating moderate volatility under ambient conditions [13] [34].

Heat capacity data have been compiled for pyrazole across various temperature ranges, providing essential information for thermodynamic calculations [8] [32]. The compound demonstrates typical heat capacity behavior for aromatic heterocycles, with values increasing gradually with temperature [32]. Entropy values have been determined both experimentally and computationally, contributing to comprehensive thermodynamic databases [8] [32].

The basicity of pyrazole is characterized by a pKa value of 2.49 at 25°C, indicating weak base behavior [1] [34]. This basicity arises from the lone pair electrons on one of the nitrogen atoms, which can accept protons under appropriate conditions [33] [37]. The thermodynamic stability of pyrazole is enhanced by its aromatic character, which provides additional stabilization energy compared to non-aromatic analogs [5] [14].

Table 3: Thermodynamic Properties and Physical Constants

| Property | Value | Temperature/Conditions | Reference |

|---|---|---|---|

| Melting Point (°C) | 67-70 | Standard pressure | [13] [34] |

| Boiling Point (°C) | 186-188 | Standard pressure | [13] [34] |

| Density (g/cm³) | 1.1 ± 0.1 | Room temperature | [13] |

| Heat of Formation (kJ/mol) | 177.4-181 | Gas phase, 298 K | [8] |

| pKa | 2.49 | 25°C, aqueous | [1] [34] |

| Vapor Pressure (Pa) | 21 | 20°C | [13] [34] |

Spectroscopic Characteristics

Ultraviolet-Visible Absorption Profiles

Ultraviolet-visible spectroscopy of pyrazole reveals characteristic absorption patterns that provide insight into the electronic structure and aromatic character of the compound [16] [17]. The absorption spectrum consists of a broad continuum with strong absorption bands between 200-240 nanometers [16] [17]. The maximum absorption occurs at approximately 203 nanometers with an absorption cross-section of 5.44 × 10⁻¹⁸ square centimeters per molecule [16] [17].

The absorption band observed in the ultraviolet region is attributed to π→π* electronic transitions, which are characteristic of aromatic compounds [16] [18]. These transitions involve the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic ring system [16]. The intensity and position of these absorption bands provide information about the extent of π-electron delocalization and the energy gap between frontier molecular orbitals [18].

Absorption beyond 240 nanometers is negligible, with cross-sections falling below 10⁻²¹ square centimeters per molecule [16] [17]. This spectral characteristic indicates that pyrazole does not absorb significantly in the near-ultraviolet or visible regions, which has implications for its photochemical stability under ambient lighting conditions [16]. The absorption profile demonstrates the compound's transparency in the visible region of the electromagnetic spectrum [17].

Computational studies using time-dependent density functional theory methods have successfully reproduced the experimental ultraviolet-visible absorption data [18]. These calculations confirm that the observed transitions correspond to π→π* excitations localized primarily on the aromatic ring system [18]. The agreement between experimental and computational results validates the theoretical understanding of the electronic structure [18].

Table 4: Ultraviolet-Visible Absorption Characteristics

| Wavelength (nm) | Absorption Cross-section (cm²/molecule) | Transition Type | Reference |

|---|---|---|---|

| 203 | 5.44 × 10⁻¹⁸ | π→π* | [16] [17] |

| 206 | 2.04 × 10⁻¹⁸ | π→π* | [16] |

| >240 | ≤10⁻²¹ | Negligible | [16] [17] |

Infrared Spectroscopic Features

Infrared spectroscopy provides detailed information about the vibrational modes and functional groups present in pyrazole [15] [6]. The infrared spectrum exhibits characteristic absorption bands that can be assigned to specific vibrational modes within the molecule [15]. The nitrogen-hydrogen stretching vibration appears in the region of 3100-3200 wavenumbers, which is characteristic of aromatic amine systems [15].

Carbon-hydrogen stretching vibrations are observed in the range of 3000-3100 wavenumbers, consistent with aromatic carbon-hydrogen bonds [15]. The carbon-nitrogen and carbon-carbon stretching vibrations appear at lower frequencies, typically in the ranges of 1580-1620 and 1400-1500 wavenumbers, respectively [15]. Ring deformation modes are observed at lower frequencies, generally in the range of 700-800 wavenumbers [15].

Computational analysis using density functional theory methods has been employed to assign specific vibrational frequencies to molecular motions within pyrazole [3] [15]. These calculations provide detailed assignments for observed infrared bands and confirm the experimental assignments [3]. The vibrational frequencies calculated using B3LYP methodology with appropriate basis sets show excellent agreement with experimental values [3].

The infrared spectrum is sensitive to tautomeric forms and hydrogen bonding interactions [15] [40]. Different tautomers of substituted pyrazoles can exhibit distinct infrared signatures, particularly in the nitrogen-hydrogen and carbon-nitrogen stretching regions [15]. This sensitivity makes infrared spectroscopy a valuable tool for studying tautomerism and intermolecular interactions in pyrazole systems [40].

Table 5: Infrared Spectroscopic Frequencies and Assignments

| Vibrational Mode | Frequency Range (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| N-H stretch | 3100-3200 | Aromatic N-H | [15] |

| C-H stretch | 3000-3100 | Aromatic C-H | [15] |

| C=N stretch | 1580-1620 | Ring C=N | [15] |

| C=C stretch | 1400-1500 | Ring C=C | [15] |

| Ring deformation | 700-800 | Out-of-plane | [15] |

Nuclear Magnetic Resonance Spectroscopic Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive information about the structure and dynamics of pyrazole in solution and solid states [38] [39] [40]. Proton nuclear magnetic resonance reveals characteristic chemical shifts for the different hydrogen environments within the molecule [38] [39]. The aromatic protons at positions 3 and 5 typically appear in the range of 7.6-7.7 parts per million, while the proton at position 4 resonates at approximately 6.2-6.4 parts per million [38].

The nitrogen-bound hydrogen appears significantly downfield, typically in the range of 12-13 parts per million, reflecting the deshielding effect of the adjacent nitrogen atoms [19] [40]. Carbon-13 nuclear magnetic resonance provides information about the carbon framework, with the aromatic carbons at positions 3 and 5 appearing around 130-140 parts per million, and the carbon at position 4 resonating around 105-110 parts per million [39].

Tautomerism in pyrazole creates complex nuclear magnetic resonance behavior, particularly in asymmetrically substituted derivatives [40]. In solution, rapid tautomeric exchange between nitrogen atoms can lead to averaged chemical shifts for equivalent positions [40]. Low-temperature nuclear magnetic resonance studies have been employed to slow the exchange rate and observe individual tautomeric forms [40] [42].

Solid-state nuclear magnetic resonance using cross-polarization magic angle spinning techniques has revealed valuable information about pyrazole structure and dynamics in the crystalline state [6] [39]. These studies have shown that even in the solid state, dynamic processes can occur, including proton exchange between nitrogen atoms [39] [40]. The solid-state spectra often provide better resolution of tautomeric forms compared to solution studies [39].

Table 6: Nuclear Magnetic Resonance Chemical Shifts

| Position | ¹H NMR (ppm) | ¹³C NMR (ppm) | Environment | Reference |

|---|---|---|---|---|

| H-3/H-5 | 7.6-7.7 | 130-140 | Aromatic | [38] [39] |

| H-4 | 6.2-6.4 | 105-110 | Aromatic | [38] [39] |

| N-H | 12-13 | - | Exchangeable | [19] [40] |

Mass Spectrometric Patterns

Mass spectrometry of pyrazole provides information about molecular fragmentation patterns and ionization behavior [20]. The molecular ion peak appears at mass-to-charge ratio 68, corresponding to the molecular weight of the compound [13]. Fragmentation patterns in electron ionization mass spectrometry reveal characteristic losses that provide structural information about the compound [12] [20].

Common fragmentation pathways include the loss of hydrogen atoms and nitrogen-containing fragments [12]. The base peak in many pyrazole mass spectra corresponds to fragments resulting from ring cleavage and rearrangement processes [12]. These fragmentation patterns are influenced by the stability of the aromatic ring system and the presence of nitrogen heteroatoms [20].

Electrospray ionization mass spectrometry has been employed for analyzing pyrazole derivatives, particularly in the context of protonated and deprotonated species [20]. The formation of adduct ions with various cations and anions provides additional structural information and can be used for quantitative analysis [20]. Collision-induced dissociation studies have revealed specific fragmentation mechanisms that are characteristic of the pyrazole ring system [20].

Annular prototropic tautomerism in pyrazole systems represents a fundamental structural phenomenon where hydrogen atoms migrate between ring nitrogen atoms, resulting in distinct tautomeric forms with different chemical and physical properties [1]. In pyrazole compounds, this process specifically involves the transfer of a proton between the two ring nitrogen atoms at positions 1 and 2, creating what is known as 1,2-prototropic tautomerism [2].

The mechanism of annular prototropic tautomerism in pyrazoles involves several key steps. The process begins with the abstraction of a proton from one nitrogen atom, typically forming a pyrazolate anion intermediate [1]. This deprotonation is followed by reprotonation at the alternative nitrogen position, completing the tautomeric interconversion [3]. The energy barrier for this intramolecular proton transfer has been calculated to range from 47.8 to 55.5 kcal/mol, depending on the specific substituents present on the pyrazole ring [4] [5].

Theoretical investigations using density functional theory have revealed that proton transfer in pyrazoles is restricted to the two nitrogen atoms rather than involving carbon centers [6]. This selectivity arises because proton transfer to carbon positions would require overcoming significantly higher energetic barriers due to the loss of aromaticity that would result from such migrations [6]. The preference for nitrogen-to-nitrogen proton transfer maintains the aromatic character of the pyrazole ring system throughout the tautomeric interconversion process [1].

The tautomeric equilibrium in pyrazoles is influenced by the electronic environment of the ring system. In unsubstituted pyrazole, the two tautomeric forms are energetically equivalent due to symmetry, resulting in a rapid equilibrium between the two forms [7]. However, when substituents are present at positions 3 and 5, the symmetry is broken, leading to different stabilities for the two tautomeric forms [8]. This asymmetry creates a preference for one tautomer over the other, with the equilibrium position determined by the electronic and steric effects of the substituents [9].

Factors Influencing Tautomeric Equilibria

Substituent Effects on Tautomeric Preference

The electronic nature and position of substituents on the pyrazole ring exert profound effects on tautomeric equilibria, with different substituents showing distinct preferences for specific tautomeric forms [10]. Electron-donating substituents, particularly those capable of donating electrons through the π-system, demonstrate a strong preference for stabilizing the N2-H tautomer, where the substituent occupies the 3-position of the pyrazole ring [11].

Hydroxyl and amino groups represent the most potent electron-donating substituents, with the hydroxyl group showing the strongest stabilizing effect for the N2-H tautomer [12]. Fluorine, chlorine, carboxamide, nitro, and methyl groups also favor the same tautomeric form, though with varying degrees of stabilization [11]. The stabilization energies for electron-donating groups typically range from 2 to 15 kJ/mol, with the strongest effects observed for hydroxyl and amino substituents [12].

Conversely, electron-withdrawing substituents favor the N1-H tautomer, where these groups occupy the 5-position of the pyrazole ring [11]. The most significant electron-withdrawing groups include borohydride, formyl, carboxyl, and aldehyde functionalities, which stabilize the N1-H tautomer with energies ranging from 5 to 25 kJ/mol [12]. The carbonyl-containing groups, particularly formyl and carboxyl substituents, show the strongest preference for the 5-substituted tautomeric form [11].

Aryl substituents, particularly phenyl groups, demonstrate a marked preference for the 3-position, strongly favoring the N2-H tautomer [13]. This preference has been attributed to favorable π-π interactions and the ability of the phenyl group to establish intramolecular hydrogen bonds when positioned at the 3-position [14]. The phenyl group preference for the 3-position is so pronounced that it can override the effects of other substituents in disubstituted pyrazoles [15].

The trifluoromethyl group presents unique behavior, as its strong electron-withdrawing character can reverse tautomeric preferences even in the presence of electron-donating substituents [16]. Studies of trifluoromethyl-substituted pyrazoles have shown that this group can shift equilibria toward the 5-substituted tautomer, with the extent of the shift depending on the nature of other substituents present [16].

Solvent-Dependent Tautomeric Distributions

Solvent effects play a crucial role in determining tautomeric distributions in pyrazole systems, with different solvents capable of dramatically altering the equilibrium position between tautomeric forms [17]. The influence of solvents on tautomeric equilibria can be understood through several mechanisms, including hydrogen bonding, dipole-dipole interactions, and specific solvation effects [18].

Polar protic solvents, such as water, methanol, and ethanol, generally stabilize the more polar tautomeric forms through hydrogen bonding interactions [19]. These solvents can form hydrogen bonds with both the nitrogen atoms and any hydrogen bond-accepting substituents on the pyrazole ring, leading to preferential stabilization of specific tautomers [20]. The hydrogen bonding ability of protic solvents creates a solvation shell around the pyrazole molecule that can shift equilibria by several kJ/mol [17].

Polar aprotic solvents, including dimethyl sulfoxide, acetonitrile, and dimethylformamide, show intermediate effects on tautomeric equilibria [21]. These solvents can stabilize tautomers through dipole-dipole interactions and specific solvation of polar functional groups, but they lack the ability to form strong hydrogen bonds with the pyrazole nitrogen atoms [18]. The effect of polar aprotic solvents is generally less pronounced than that of protic solvents, typically resulting in equilibrium shifts of 1-5 kJ/mol [21].

Non-polar solvents, such as hexane, cyclohexane, and carbon tetrachloride, provide minimal solvation effects and generally result in tautomeric distributions that closely resemble those observed in the gas phase [22]. In these solvents, the intrinsic electronic effects of substituents dominate the tautomeric equilibrium, with minimal perturbation from solvent-solute interactions [17].

Aromatic solvents, including benzene, toluene, and xylene, can lead to self-association of pyrazole molecules through π-π stacking interactions and hydrogen bonding [23]. This self-association can result in the formation of dimers or higher-order aggregates, which can significantly alter tautomeric distributions compared to those observed in monomeric forms [24]. The formation of cyclic dimers through intermolecular hydrogen bonding is particularly common in aromatic solvents [23].

Coordinating solvents, such as tetrahydrofuran and other ethers, can form specific coordination complexes with pyrazole molecules, leading to altered tautomeric preferences [25]. These solvents can coordinate to the nitrogen atoms of pyrazoles, effectively preventing tautomeric interconversion and freezing specific tautomeric forms [26].

Temperature Effects on Tautomeric Ratios

Temperature exerts significant influence on tautomeric equilibria in pyrazole systems, affecting both the thermodynamic equilibrium positions and the kinetic rates of tautomeric interconversion [27]. The temperature dependence of tautomeric ratios can be analyzed through van't Hoff plots, which allow for the determination of enthalpy and entropy differences between tautomeric forms [28].

At low temperatures, tautomeric interconversion rates decrease significantly, allowing for the observation of individual tautomers using nuclear magnetic resonance spectroscopy [29]. Variable temperature nuclear magnetic resonance studies have shown that the slow exchange regime can be achieved at temperatures below -20°C in coordinating solvents, enabling direct measurement of tautomeric ratios through signal integration [30].

The activation energy for tautomeric interconversion in pyrazoles ranges from 47.8 to 55.5 kcal/mol, depending on the nature of substituents present on the ring [4]. Electron-donating substituents at position 4 tend to lower the activation energy for proton transfer, while electron-withdrawing groups increase the energy barrier [31]. This substituent effect on activation energies can lead to temperature-dependent changes in tautomeric ratios, particularly in cases where the enthalpy and entropy differences between tautomers are small [32].

High-temperature studies have revealed that thermal energy can overcome kinetic barriers and lead to equilibration between tautomeric forms that may be kinetically trapped at lower temperatures [33]. In solid-state systems, temperature increases can lead to dynamic tautomeric processes that are frozen at room temperature, as observed in carbon-13 cross-polarization magic angle spinning nuclear magnetic resonance studies [34].

The temperature dependence of tautomeric equilibria can also be influenced by conformational changes in substituents, particularly for flexible side chains [35]. As temperature increases, increased molecular motion can lead to changes in intramolecular interactions, potentially altering the relative stabilities of different tautomeric forms [36].

Experimental Methods for Tautomerism Investigation

Nuclear magnetic resonance spectroscopy represents the most powerful and widely used experimental technique for investigating tautomerism in pyrazole systems [37]. Proton, carbon-13, and nitrogen-15 nuclear magnetic resonance provide complementary information about tautomeric equilibria, with each nucleus offering unique insights into the structural and electronic characteristics of different tautomeric forms [38].

Variable temperature nuclear magnetic resonance spectroscopy allows for the direct observation of individual tautomers by slowing the rate of tautomeric interconversion below the nuclear magnetic resonance timescale [39]. This technique has been successfully applied to determine tautomeric equilibrium constants in pyrazole systems, with measurements typically conducted in the temperature range of -80°C to -20°C [30]. The use of coordinating solvents, such as tetrahydrofuran or hexamethylphosphoric triamide, is essential for achieving the slow exchange regime [40].

Nuclear Overhauser effect spectroscopy provides valuable information about tautomeric preferences by revealing spatial relationships between protons in different tautomeric forms [41]. This technique has been particularly useful for confirming tautomeric assignments in substituted pyrazoles, where the nuclear Overhauser effect patterns can distinguish between different tautomeric structures [42].

X-ray crystallography offers definitive structural information about the preferred tautomeric form in the solid state [43]. Single crystal structure determinations have revealed that pyrazole derivatives typically adopt a single tautomeric form in the crystalline state, with the preferred form determined by intermolecular hydrogen bonding patterns and crystal packing effects [44]. The comparison of solid-state structures with solution-phase nuclear magnetic resonance data provides insights into the influence of intermolecular interactions on tautomeric preferences [45].

Infrared spectroscopy serves as a complementary technique for tautomeric investigations, particularly for identifying hydrogen bonding patterns and conformational changes [46]. Fourier transform infrared spectroscopy in different solvents can reveal tautomeric equilibria through characteristic absorption bands associated with specific tautomeric forms [47]. The technique is particularly useful for studying conformational changes in ester and amide substituents that accompany tautomeric interconversion [48].

Matrix isolation spectroscopy, conducted at very low temperatures in inert gas matrices, allows for the study of individual tautomers in the absence of intermolecular interactions [49]. This technique has been applied to investigate the intrinsic tautomeric preferences of pyrazole derivatives and to study photochemical tautomerization processes [50]. The use of argon and xenon matrices at temperatures below 15 K enables the observation of tautomeric forms that may not be stable under normal conditions [51].

Solid-state nuclear magnetic resonance spectroscopy, particularly cross-polarization magic angle spinning techniques, provides information about tautomeric behavior in the solid state [52]. This method can detect dynamic tautomeric processes that occur in crystalline materials and can distinguish between systems where tautomerism is frozen and those where dynamic exchange continues in the solid state [53].

Computational Approaches to Tautomerism Study

Density functional theory calculations have become the standard computational approach for investigating tautomerism in pyrazole systems, offering reliable predictions of relative tautomer stabilities and activation energies for tautomeric interconversion [54]. The B3LYP functional combined with the 6-311++G(d,p) basis set has proven particularly effective for pyrazole tautomerism studies, providing results that correlate well with experimental observations [55].

The choice of functional and basis set significantly affects the accuracy of tautomeric energy calculations [56]. Comparative studies have shown that the M06-2X functional often provides superior results for systems involving hydrogen bonding and noncovalent interactions, while B3LYP remains reliable for general tautomeric studies [57]. The inclusion of diffuse functions in the basis set is essential for accurately describing the electronic structure of tautomeric systems [58].

Ab initio methods, particularly second-order Møller-Plesset perturbation theory calculations, provide high-accuracy benchmarks for tautomeric energy differences [59]. These calculations, typically performed with the 6-311++G** basis set, serve as reference standards for evaluating the performance of density functional theory methods [60]. The computational cost of ab initio methods limits their application to smaller pyrazole systems, but they remain valuable for calibrating density functional theory approaches [61].

Thermochemical calculations allow for the prediction of temperature-dependent tautomeric equilibria through the computation of Gibbs free energy differences [62]. These calculations incorporate both electronic energy differences and vibrational entropy contributions, providing more realistic predictions of tautomeric behavior under experimental conditions [63]. The inclusion of thermal corrections is particularly important for systems where entropy effects significantly influence tautomeric equilibria [64].

Vibrational analysis using harmonic and anharmonic frequency calculations enables the prediction of infrared spectra for different tautomeric forms. This computational approach supports the interpretation of experimental infrared spectroscopy data and allows for the identification of characteristic vibrational modes associated with specific tautomers. Anharmonic frequency calculations, while computationally more demanding, provide superior agreement with experimental spectra.

Time-dependent density functional theory calculations are employed to study photochemical tautomerization processes. These calculations can predict the excitation energies and excited-state potential energy surfaces that govern photoinduced tautomeric interconversion. The method has been successfully applied to understand ultraviolet-induced phototautomerization in matrix-isolated pyrazole derivatives.

Solvation effects can be incorporated into computational studies through implicit solvent models, such as the polarizable continuum model. These models account for the electrostatic effects of solvents on tautomeric equilibria, allowing for the prediction of solvent-dependent tautomeric distributions. More sophisticated approaches, including explicit solvent molecules and molecular dynamics simulations, provide detailed insights into specific solvation effects.

Structure-Property Relationships in Tautomeric Systems

The relationship between tautomeric structure and molecular properties in pyrazole systems manifests through several key parameters, including aromaticity, electronic distribution, and intermolecular interactions. Understanding these structure-property relationships is essential for predicting the behavior of pyrazole derivatives in various chemical and biological contexts.

Aromaticity represents one of the most fundamental properties affected by tautomeric changes in pyrazole systems. Nucleus-independent chemical shift calculations have shown that different tautomeric forms can exhibit varying degrees of aromatic character, with values ranging from -30 to +10 ppm depending on the specific tautomer and substituents present. The most aromatic tautomers typically correspond to those with the lowest electronic energies, although this relationship is not always absolute.

The degree of aromaticity in pyrazole tautomers can be quantified using several computational indices, including nucleus-independent chemical shift values, harmonic oscillator model of aromaticity indices, and electron localization function analysis. These methods consistently show that tautomers maintaining the basic pyrazole aromatic sextet exhibit higher aromaticity than those with disrupted conjugation.

Electronic distribution patterns in different tautomeric forms reveal significant differences in charge distribution and orbital characteristics. Molecular orbital analysis shows that the highest occupied molecular orbital and lowest unoccupied molecular orbital energies can vary substantially between tautomers, affecting properties such as ionization potentials and electron affinities. These electronic differences have direct implications for the reactivity and biological activity of pyrazole derivatives.

Dipole moments show marked variations between tautomeric forms, with differences often exceeding 1-2 Debye units. These dipole moment differences contribute to the differential solvation of tautomers and influence their interactions with biological targets. The direction and magnitude of dipole moments can be used to predict tautomeric preferences in polar environments.

Hydrogen bonding patterns represent another crucial structure-property relationship in tautomeric pyrazole systems. Different tautomers exhibit distinct hydrogen bonding donor and acceptor capabilities, leading to different intermolecular interaction patterns in both solution and solid states. The ability to form intramolecular hydrogen bonds can significantly stabilize specific tautomeric forms, particularly in substituted pyrazoles with appropriately positioned functional groups.

The basicity and acidity of different tautomeric forms show systematic variations related to the electronic distribution and hydrogen bonding capabilities. Tautomers with more electron-rich nitrogen atoms typically exhibit higher basicity, while those with more acidic hydrogen atoms show enhanced proton-donating ability. These acid-base properties are crucial for understanding the biological activity and pharmacological properties of pyrazole-containing compounds.

Spectroscopic properties, including ultraviolet-visible absorption and nuclear magnetic resonance chemical shifts, show characteristic patterns that can be used to identify specific tautomeric forms. The longest wavelength absorption band in ultraviolet-visible spectra has been correlated with the electronic structure of different tautomers, providing a tool for tautomeric identification in solution. Nuclear magnetic resonance chemical shifts, particularly for nitrogen-15, show distinctive patterns that allow for the differentiation of tautomeric forms.

Crystal packing effects and intermolecular interactions in the solid state are strongly influenced by tautomeric structure. Different tautomers can lead to entirely different crystal structures, with variations in hydrogen bonding networks, molecular arrangements, and physical properties. The preferred tautomer in the solid state may differ from that in solution due to the influence of intermolecular interactions and crystal packing constraints.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

187.0 °C

Heavy Atom Count

Density

LogP

0.26 (LogP)

Melting Point

68.0 °C

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 335 companies. For more detailed information, please visit ECHA C&L website;

Of the 14 notification(s) provided by 334 of 335 companies with hazard statement code(s):;

H302 (99.4%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (84.73%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (84.73%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (14.97%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (14.97%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H372 (84.73%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H412 (84.73%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Vapor Pressure

Pictograms

Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

Wikipedia

Zingerone

General Manufacturing Information

Dates

The flexibility of long chain substituents influences spin-crossover in isomorphous lipid bilayer crystals

Iurii Galadzhun, Rafal Kulmaczewski, Namrah Shahid, Oscar Cespedes, Mark J Howard, Malcolm A HalcrowPMID: 33885699 DOI: 10.1039/d1cc01073e

Abstract

[Fe(bpp)2][BF4]2 (bpp = 2,6-di{pyrazol-1-yl}pyridine) derivatives with a bent geometry of hexadec-1-ynyl or hexadecyl pyrazole substituents are isomorphous, and high-spin at room temperature. However, only the latter compound undergoes an abrupt, stepwise spin-transition on cooling. This may reflect the different conformational flexibilities of their long chain substituents.Syntheses and Structural Investigations of Penta-Coordinated Co(II) Complexes with

Saied M Soliman, Raghdaa A Massoud, Hessa H Al-Rasheed, Ayman El-FahamPMID: 34198604 DOI: 10.3390/molecules26123633

Abstract

Two penta-coordinated;

and

;

complexes with the

-pyrazolyl-

-triazine pincer ligands

and

were synthesized and characterized. Both

and

act as NNN-tridentate pincer chelates coordinating the Co(II) center with one short Co-N(

-triazine) and two longer Co-N(pyrazole) bonds. The coordination number of Co(II) is five in both complexes, and the geometry around Co(II) ion is a distorted square pyramidal in

while

shows more distortion. In both complexes, the packing is dominated by Cl…H, C-H…π, and Cl…C (anion-π stacking) interactions in addition to O…H interactions, which are found only in

. The UV-Vis spectral band at 564 nm was assigned to metal-ligand charge transfer transitions based on TD-DFT calculations. Complexes

and

showed higher antimicrobial activity compared to the respective free ligand

and

which were not active. MIC values indicated that

had better activity against

, and

than

. DPPH free radical scavenging assay revealed that all the studied compounds showed weak to moderate antioxidant activity where the nature of the substituent at the

-triazine core has a significant impact on the antioxidant activity.

Pyrazole (1, 2-diazole) induce apoptosis in lymphoma cells by targeting BCL-2 and BCL-XL genes and mitigate murine solid tumour development by regulating cyclin-D1 and Ki-67 expression

Walsan Kalarikkal Vishnu, Prathapan Abeesh, Chandrasekharan GuruvayoorappanPMID: 33737021 DOI: 10.1016/j.taap.2021.115491

Abstract

Pyrazole or 1,2-Diazole is a five-membered heteroaromatic ring with two nitrogen atoms which is widely used in pharmacological research and organic synthesis. Several natural and synthetic pyrazole derivatives possess anti-cancer potential and some of them have underwent clinical trials. In this aspect, an investigation into the efficiency of the pyrazole nucleus to inhibit the growth and progression of various cancer cell lines/ experimental tumours would help in giving a better clarity to the anti-cancer behaviour of pyrazole containing drugs. This paper investigates the efficiency of pyrazole against Dalton's Lymphoma Ascites (DLA) cell line. Pyrazole inhibited the growth of DLA cells in vitro by committing them towards apoptosis. In vitro results were consistent in DLA induced murine solid tumour in vivo systems. Drug-treatment improved survival, reduced tumour loads, stabilized body weights and improved the haematological and serum biochemical parameters of DLA solid tumour bearing mice, thereby improving their overall survivability. Drug administration contained the aggravation of solid tumour by targeted downregulation of Cyclin-D1 and Ki-67. In addition, the mRNA expression levels of anti-apoptotic genes, BCL-2 and BCL-XL were downregulated in solid tumours, corroborating the in vitro results that pyrazole encourage apoptotic cell death in DLA cells. The new findings establish pyrazole as a potential anti-cancer drug candidate. The results must encourage future investigations into the efficacy of the drug against various cancer types.Comprehensive study on potent and selective carbonic anhydrase inhibitors: Synthesis, bioactivities and molecular modelling studies of 4-(3-(2-arylidenehydrazine-1-carbonyl)-5-(thiophen-2-yl)-1H-pyrazole-1-yl) benzenesulfonamides

Cem Yamali, Hiroshi Sakagami, Yoshihiro Uesawa, Kota Kurosaki, Keitaro Satoh, Yoshiko Masuda, Satoshi Yokose, Abdulilah Ece, Silvia Bua, Andrea Angeli, Claudiu T Supuran, Halise Inci GulPMID: 33744685 DOI: 10.1016/j.ejmech.2021.113351

Abstract

In this research, rational design, synthesis, carbonic anhydrases (CAs) inhibitory effects, and cytotoxicities of the 4-(3-(2-arylidenehydrazine-1-carbonyl)-5-(thiophen-2-yl)-1H-pyrazole-1-yl)benzenesulfonamides 1-20 were reported. Compound 18 (Ki = 7.0 nM) was approximately 127 times more selective cancer-associated hCA IX inhibitor over hCA I, while compound 17 (Ki = 10.6 nM) was 47 times more selective inhibitor of hCA XI over hCA II compared to the acetazolamide. Compounds 11 (CC= 5.2 μM) and 20 (CC

= 1.6 μM) showed comparative tumor-specificity (TS= > 38.5; >128.2) with doxorubicin (TS > 43.0) towards HSC-2 cancer cell line. Western blot analysis demonstrated that 11 induced slightly apoptosis whereas 20 did not induce detectable apoptosis. A preliminary analysis showed that some correlation of tumor-specificity of 1-20 with the chemical descriptors that reflect hydrophobic volume, dipole moment, lowest hydrophilic energy, and topological structure. Molecular docking simulations were applied to the synthesized ligands to elucidate the predicted binding mode and selectivity profiles towards hCA I, hCA II, and hCA IX.

Ultrasound-Engineered fabrication of immobilized molybdenum complex on Cross-Linked poly (Ionic Liquid) as a new acidic catalyst for the regioselective synthesis of pharmaceutical polysubstituted spiro compounds

Zahra Elyasi, Javad Safaei Ghomi, Gholam Reza NajafiPMID: 34111724 DOI: 10.1016/j.ultsonch.2021.105614

Abstract

A novel supported molybdenum complex on cross-linked poly (1-Aminopropyl-3-vinylimidazolium bromide) entrapped cobalt oxide nanoparticles has been successfully fabricated through two different procedures, i.e. ultrasound (US) irradiations (100 W, 40 kHz) and reflux. The efficiency of the two different methods was comparatively investigated on the fundamental properties of proposed catalyst using diverse characterization techniques. Based on the obtained results, the ultrasonication method provides controlled polymerization process; as a result, well connected polymeric network is formed. In addition, the use of ultrasound waves turned out to be able to increase the particles uniformity, specific surface area (from 79.19 to 223.83 m/g), and the onset thermal degradation temperature (T

) value (from 248 to 400 °C) of the prepared catalyst which intensifies the catalytic efficiency. Besides, US-treated catalyst demonstrated high chemical stability and maintained its cross-linked network after eight cycles recovery, while the cross-linked network of catalyst obtained under silent condition was completely disrupted. Furthermore, the ultrafast multi-step fabrication procedure was performed in less than 6 h under ultrasonic condition while a similar process promoted by a mechanical stirring method came to a conclusion after 5-6 days. Accordingly, the utility of the ultrasound irradiation was proved, and US-treated catalyst was applied for improved synthetic methodology of spiro 1,4-dihydropyridines and spiro pyranopyrazoles through different acidic active sites. Due to the significant synergistic influence between the proposed catalyst and US irradiation, a variety of novel and recognized mono-spiro compounds were fabricated at room temperature in high regioselectivity.

4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents

Raj Kc Hansa, M M K Khan, M M Frangie, D F Gilmore, R S Shelton, A V Savenka, A G Basnakian, S L Shuttleworth, M S Smeltzer, M A AlamPMID: 33845234 DOI: 10.1016/j.ejmech.2021.113402

Abstract

A collection of potent antimicrobials consisting of novel 1,3-bis-benzoic acid and trifluoromethyl phenyl derived pyrazoles has been synthesized and tested for antibacterial activity. The majority of trifluoromethyl phenyl derivatives are highly potent growth inhibitors of Gram-positive bacteria and showed low toxicity to human cultured cells. In particular, two compounds (59 and 74) were selected for additional studies. These compounds are highly effective against Staphylococcus aureus as shown by a low minimum inhibitory concentration (MIC), a bactericidal effect in time-kill assays, moderate inhibition of biofilm formation as well as biofilm destruction, and a bactericidal effect against stationary phase cells representing non-growing persister cells. Multistep resistance assays showed a very low tendency for S. aureus and Enterococcus faecalis to develop resistance through mutation. Additionally, in vivo mouse model studies showed no harmful effects at doses up to 50 mg/kg using 14 blood plasma organ toxicity markers or TUNEL assay in liver and kidney. Investigations into the mode of action by performing macromolecular synthesis inhibition studies showed a broad range of inhibitory effects, suggesting targets that have a global effect on bacterial cell function.Identification of a new class of HBV capsid assembly modulator

Scott D Kuduk, Bart Stoops, Richard Alexander, Angela M Lam, Christine Espiritu, Robert Vogel, Vincent Lau, Klaus Klumpp, Osvaldo A Flores, George D HartmanPMID: 33610748 DOI: 10.1016/j.bmcl.2021.127848

Abstract

The HBV core protein is a druggable target of interest due to the multiple essential functions in the HBV life cycle to enable chronic HBV infection. The core protein oligomerizes to form the viral capsid, and modulation of the HBV capsid assembly has shown efficacy in clinical trials. Herein is described the identification and hit to lead SAR of a novel series of pyrazolo piperidine HBV capsid assembly modulators.Design, synthesis and bioactivity evaluation of novel pyrazole linked phenylthiazole derivatives in context of antibacterial activity

Bhautikkumar Patel, Matthew Zunk, Gary Grant, Santosh RudrawarPMID: 33609657 DOI: 10.1016/j.bmcl.2021.127853

Abstract

Methicillin-resistant Staphylococcus aureus (MRSA) infections are a significant burden both clinically and economically worldwide. Increasing resistance to current antibiotics requires an urgent investigation into novel classes of antimicrobial agents. This study presents a structure-activity relationship (SAR) rationale for pyrazole linked phenylthiazole analogues as new antibacterial agents. A library of 23 novel pyrazole linked phenylthiazole compounds were synthesised, followed by screening for antimicrobial activity against five bacterial species and two fungi. The most active compound 14b has shown promising antibacterial activity against the Gram-positive methicillin-resistant Staphylococcus aureus (MRSA, ATCC 43300) strain (MIC 4 μg/mL). Furthermore, the active pyrazole linked phenylthiazole compound exhibited a better toxicity profile than standard antibiotics. In summary, these results demonstrate that a pyrazole linked phenylthiazole scaffold has potential as a lead for further investigation to afford novel antibacterial agents.A Multi-Omics Study Revealing the Metabolic Effects of Estrogen in Liver Cancer Cells HepG2

Minqian Shen, Mengyang Xu, Fanyi Zhong, McKenzie C Crist, Anjali B Prior, Kundi Yang, Danielle M Allaire, Fouad Choueiry, Jiangjiang Zhu, Haifei ShiPMID: 33672651 DOI: 10.3390/cells10020455

Abstract

Hepatocellular carcinoma (HCC) that is triggered by metabolic defects is one of the most malignant liver cancers. A much higher incidence of HCC among men than women suggests the protective roles of estrogen in HCC development and progression. To begin to understand the mechanisms involving estrogenic metabolic effects, we compared cell number, viability, cytotoxicity, and apoptosis among HCC-derived HepG2 cells that were treated with different concentrations of 2-deoxy-d-glucose (2-DG) that blocks glucose metabolism, oxamate that inhibits lactate dehydrogenase and glycolysis, or oligomycin that blocks ATP synthesis and mitochondrial oxidative phosphorylation. We confirmed that HepG2 cells primarily utilized glycolysis followed by lactate fermentation, instead of mitochondrial oxidative phosphorylation, for cell growth. We hypothesized that estrogen altered energy metabolism via its receptors to carry out its anticancer effects in HepG2 cells. We treated cells with 17β-estradiol (E2), 1,3,5-tris(4-hydroxyphenyl)-4-propyl-1H-pyrazole (PPT) an estrogen receptor (ER) α (ERα) agonist, or 2,3-bis(4-hydroxyphenyl)-propionitrile (DPN), an ERβ agonist. We then used transcriptomic and metabolomic analyses and identified differentially expressed genes and unique metabolite fingerprints that are produced by each treatment. We further performed integrated multi-omics analysis, and identified key genes and metabolites in the gene-metabolite interaction contributed by E2 and ER agonists. This integrated transcriptomic and metabolomic study suggested that estrogen acts on estrogen receptors to suppress liver cancer cell growth via altering metabolism. This is the first exploratory study that comprehensively investigated estrogen and its receptors, and their roles in regulating gene expression, metabolites, metabolic pathways, and gene-metabolite interaction in HCC cells using bioinformatic tools. Overall, this study provides potential therapeutic targets for future HCC treatment.Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011-2020)

Xuefei Li, Yanbo Yu, Zhude TuPMID: 33668128 DOI: 10.3390/molecules26051202